molecular formula C11H11NO3 B14844925 N-(3-Acetyl-5-formylphenyl)acetamide

N-(3-Acetyl-5-formylphenyl)acetamide

Cat. No.: B14844925
M. Wt: 205.21 g/mol
InChI Key: BZNYALMPDFYAOQ-UHFFFAOYSA-N
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Description

N-(3-Acetyl-5-formylphenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with an acetyl group at the 3-position and a formyl group at the 5-position (Figure 1). These compounds are frequently explored for applications in medicinal chemistry, such as antimicrobial, antifungal, and anti-inflammatory agents, due to their ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and electronic effects .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

N-(3-acetyl-5-formylphenyl)acetamide

InChI

InChI=1S/C11H11NO3/c1-7(14)10-3-9(6-13)4-11(5-10)12-8(2)15/h3-6H,1-2H3,(H,12,15)

InChI Key

BZNYALMPDFYAOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C=O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Acetyl-5-formylphenyl)acetamide typically involves the acylation of an amine precursor with an appropriate acylating agent. One common method is the reaction of 3-acetyl-5-formylaniline with acetic anhydride under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a catalyst like pyridine to facilitate the acylation process.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.

Scientific Research Applications

N-(3-Acetyl-5-formylphenyl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Acetyl-5-formylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and formyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Analysis

The substituents on the phenyl ring of N-(3-Acetyl-5-formylphenyl)acetamide distinguish it from other acetamides:

  • 5-Formyl group: Another electron-withdrawing group that may influence solubility and binding affinity.
Table 1: Substituent Effects in Selected Acetamide Derivatives
Compound Substituents Key Functional Groups Biological Activity Reference
This compound 3-acetyl, 5-formyl Acetamide, ketone, aldehyde Not reported in evidence
Compound 47 (Ravindra et al.) 3,5-difluorophenyl Benzo[d]thiazole-sulfonyl Antimicrobial (gram-positive)
Compound B2 () 3-hydroxy-5-methylphenoxy Trifluoromethylphenyl Synthetic intermediate
3,5-Dimethylphenyl trichloro-acetamide 3,5-dimethyl Trichloroacetamide Crystal structure analysis
N-(4-Bromophenyl)-pyridazinone acetamide 4-bromophenyl, methoxybenzyl Pyridazinone FPR2 agonist (anti-inflammatory)

Solid-State and Physicochemical Properties

  • Crystal packing : Meta-substituents (e.g., 3-CH₃, 3-Cl in ) significantly influence lattice constants and molecular packing. The 3-acetyl and 5-formyl groups in the target compound may introduce steric hindrance or dipole-dipole interactions, affecting solubility and crystallinity .
  • Solubility: Hydroxymethyl and acetamide groups in analogs like N-[3-decylamino-5-hydroxymethylphenyl]acetamide () improve aqueous solubility, whereas the formyl group in the target compound may reduce it due to increased hydrophobicity .

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